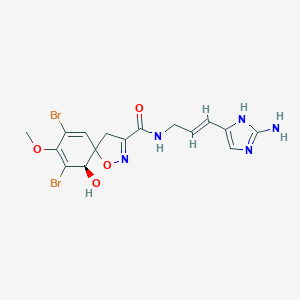
Aplysinamisine I
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Aplysinamisine I is a natural product that is found in marine sponges. The compound has been shown to have promising anticancer properties, making it an interesting target for scientific research.
Mechanism of Action
The mechanism of action of Aplysinamisine I is not fully understood, but it is thought to involve the inhibition of microtubule polymerization. Microtubules are important structures in cells that are involved in cell division. By inhibiting microtubule polymerization, Aplysinamisine I could prevent cancer cells from dividing and growing.
Biochemical and Physiological Effects:
In addition to its anticancer activity, Aplysinamisine I has been shown to have other biochemical and physiological effects. For example, it has been shown to inhibit the activity of certain enzymes that are involved in inflammation. This suggests that Aplysinamisine I could have potential as an anti-inflammatory agent. In addition, the compound has been shown to have antibacterial activity against several strains of bacteria.
Advantages and Limitations for Lab Experiments
One advantage of Aplysinamisine I is that it is a natural product, which means that it is likely to have fewer side effects than synthetic drugs. In addition, the compound has been shown to be relatively stable, which makes it easier to work with in lab experiments. However, one limitation of Aplysinamisine I is that it is difficult to obtain in large quantities, which could limit its use in drug development.
Future Directions
There are several future directions for research on Aplysinamisine I. One area of interest is the development of analogs of the compound that could have improved anticancer activity. Another area of interest is the investigation of the compound's mechanism of action in more detail. Finally, researchers could explore the potential of Aplysinamisine I as an anti-inflammatory agent or as an antibacterial agent.
Scientific Research Applications
Aplysinamisine I has been the subject of numerous scientific studies due to its potential anticancer activity. The compound has been shown to inhibit the growth of several cancer cell lines, including breast, lung, and colon cancer. In addition, it has been shown to induce apoptosis (programmed cell death) in cancer cells. These findings suggest that Aplysinamisine I could be a promising lead compound for the development of new anticancer drugs.
properties
CAS RN |
150417-67-7 |
|---|---|
Product Name |
Aplysinamisine I |
Molecular Formula |
C16H17Br2N5O4 |
Molecular Weight |
503.1 g/mol |
IUPAC Name |
(6R)-N-[(E)-3-(2-amino-1H-imidazol-5-yl)prop-2-enyl]-7,9-dibromo-6-hydroxy-8-methoxy-1-oxa-2-azaspiro[4.5]deca-2,7,9-triene-3-carboxamide |
InChI |
InChI=1S/C16H17Br2N5O4/c1-26-12-9(17)5-16(13(24)11(12)18)6-10(23-27-16)14(25)20-4-2-3-8-7-21-15(19)22-8/h2-3,5,7,13,24H,4,6H2,1H3,(H,20,25)(H3,19,21,22)/b3-2+/t13-,16?/m0/s1 |
InChI Key |
RPBHRSIJJYCYKG-KFALPHBMSA-N |
Isomeric SMILES |
COC1=C([C@@H](C2(CC(=NO2)C(=O)NC/C=C/C3=CN=C(N3)N)C=C1Br)O)Br |
SMILES |
COC1=C(C(C2(CC(=NO2)C(=O)NCC=CC3=CN=C(N3)N)C=C1Br)O)Br |
Canonical SMILES |
COC1=C(C(C2(CC(=NO2)C(=O)NCC=CC3=CN=C(N3)N)C=C1Br)O)Br |
synonyms |
aplysinamisine I aplysinamisine-I |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




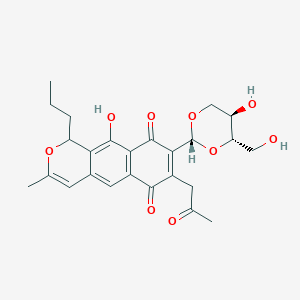
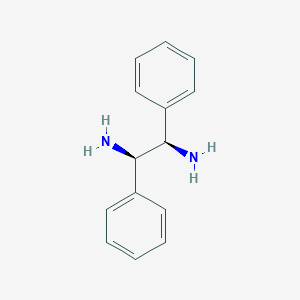
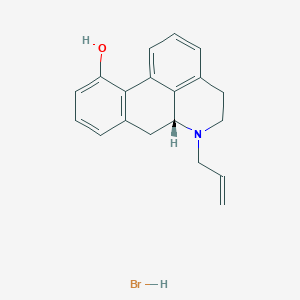
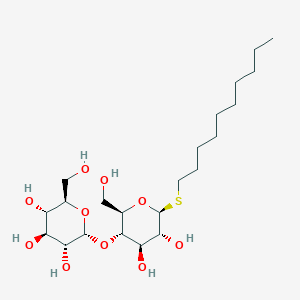


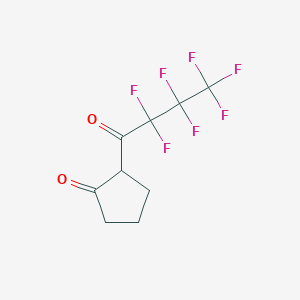
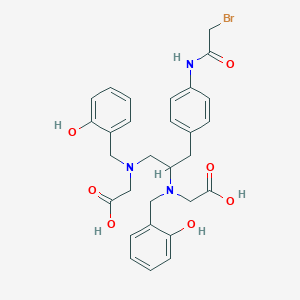
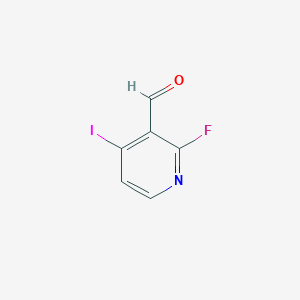
![3H-spiro[isobenzofuran-1,4'-piperidine] hydrochloride](/img/structure/B141610.png)


